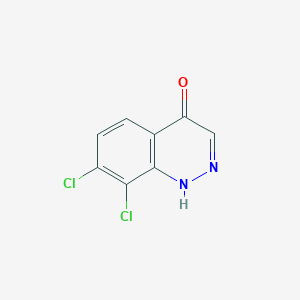

7,8-Dichlorocinnolin-4(1H)-one

CAS No.:

Cat. No.: VC15819164

Molecular Formula: C8H4Cl2N2O

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4Cl2N2O |

|---|---|

| Molecular Weight | 215.03 g/mol |

| IUPAC Name | 7,8-dichloro-1H-cinnolin-4-one |

| Standard InChI | InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-6(13)3-11-12-8(4)7(5)10/h1-3H,(H,12,13) |

| Standard InChI Key | PJGASYOVELOPJH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C=NN2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The cinnoline ring system in 7,8-dichlorocinnolin-4(1H)-one consists of a bicyclic structure with two fused six-membered aromatic rings containing two nitrogen atoms. The chlorine substituents at positions 7 and 8 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The carbonyl group at position 4 contributes to the compound’s polarity and hydrogen-bonding capacity .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | C₈H₄Cl₂N₂O |

| Molecular weight | 215.03 g/mol |

| CAS Registry Number | 18514-99-3 |

| Purity (commercial samples) | ≥95% (discontinued) |

Synthetic Methodologies

General Approaches

Synthesis of 7,8-dichlorocinnolin-4(1H)-one likely follows pathways analogous to those for related cinnoline derivatives:

-

Halogenation of Cinnoline Precursors: Direct chlorination of cinnolin-4(1H)-one using reagents like phosphorus oxychloride (POCl₃) under controlled conditions .

-

Cyclization Reactions: Formation of the cinnoline ring via Gould-Jacobs cyclization, where anilines react with β-keto esters followed by intramolecular cyclodehydration .

Optimization Challenges

The positioning of chlorine atoms at 7 and 8 requires precise regioselective control. In quinoline syntheses, meta-directing effects of existing substituents guide electrophilic substitution, suggesting that pre-functionalized intermediates may be necessary to achieve the desired substitution pattern in cinnolines .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing nature of chlorine atoms deactivates the cinnoline ring, directing incoming electrophiles to positions ortho or para relative to the substituents. For example, nitration or sulfonation would preferentially occur at the 5 or 9 positions.

Nucleophilic Displacement

| Reaction Type | Conditions | Product |

|---|---|---|

| NAS with NH₃ | 150°C, DMF | 7,8-Diaminocinnolin-4(1H)-one |

| Reductive Dechlorination | H₂/Pd-C, ethanol | Cinnolin-4(1H)-one |

Research Gaps and Future Directions

-

Synthetic Scalability: Current methods for dichlorocinnolines suffer from low yields and regioselectivity issues. Transition-metal-catalyzed C–H activation could offer more efficient pathways .

-

Biological Profiling: Systematic in vitro and in vivo studies are needed to validate hypothetical activities, including kinase inhibition assays and cytotoxicity screenings .

-

Structural Modifications: Exploring substituent effects at positions 3 and 4 could optimize pharmacokinetic properties, such as metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume